Tamoxifen N-oxide

Vue d'ensemble

Description

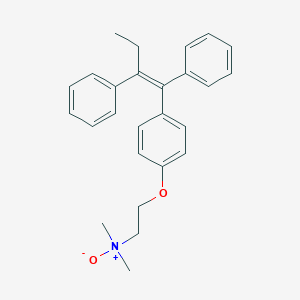

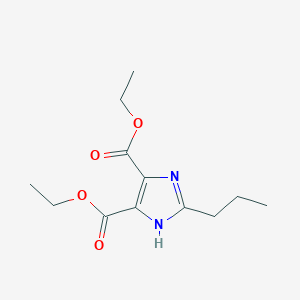

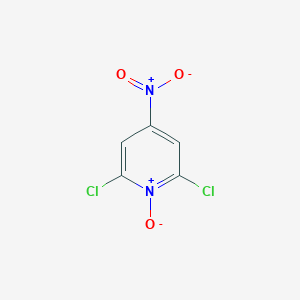

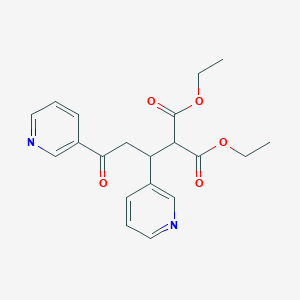

Tamoxifen N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of tamoxifen . It has a role as a metabolite and an anti-estrogen . It is an aromatic ether and a tertiary amine oxide . It is functionally related to tamoxifen and derives from a hydride of a stilbene .

Synthesis Analysis

The synthesis of Tamoxifen N-oxide involves the use of flavin-containing monooxygenases (FMOs) and human FMO3 . The whole cell catalysis was carried out by using cell suspensions of E. coli JM109 harboring FMO3 and E. coli BL21 harboring GDH (glucose dehydrogenase), giving 1.2 g/L benzydamine N-oxide within 9 h under the optimized conditions .Molecular Structure Analysis

Tamoxifen N-oxide has a molecular formula of C26H29NO2 . Its IUPAC name is 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide . The molecular weight is 387.5 g/mol .Chemical Reactions Analysis

Tamoxifen N-oxide is a product of the oxidation of the amino group of tamoxifen . The flavin-containing monooxygenases (FMOs) are known for their ability to convert heteroatom-containing molecules into their water-soluble, readily excretable oxides .Applications De Recherche Scientifique

Application in Breast Cancer Treatment

Field

Oncology - specifically, the treatment of estrogen receptor-positive breast cancer .

Application Summary

Tamoxifen is a standard endocrine therapy for the prevention and treatment of steroid hormone receptor–positive breast cancer . It requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites 4-hydroxytamoxifen and endoxifen .

Methods of Application

Tamoxifen is administered orally. Its active metabolites, 4-hydroxytamoxifen and endoxifen, are formed via enzymatic activation by CYP enzymes .

Results or Outcomes

Tamoxifen significantly decreases relapse rates and mortality in pre- and postmenopausal patients. The therapy benefit from 5 years of adjuvant tamoxifen is maintained, even >10 years after primary diagnosis .

Application in Nitric Oxide-Targeted Therapy

Application Summary

Nitric oxide-targeted therapy inhibits stemness and increases the efficacy of tamoxifen in estrogen receptor-positive breast cancer cells .

Methods of Application

Nitric oxide was targeted in ER+ breast cancer cells by specific NO depletion and NOS2 silencing. An orthotopic breast tumor model in mice was also performed to analyze the efficacy of NO-targeted therapy plus tamoxifen .

Results or Outcomes

Targeting NO inhibited mammosphere formation, CSC markers expression and increased the antitumoral efficacy of tamoxifen in ER+ breast cancer cells .

Application in Pharmacogenomics

Field

Pharmacogenomics - specifically, the study of how genes affect a person’s response to drugs .

Application Summary

The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment .

Methods of Application

CYP2D6 (cytochrome P450, family 2, subfamily D, polypeptide 6) genotyping before treatment to predict metabolizer status may open new avenues for individualizing endocrine treatment .

Results or Outcomes

Patients with nonfunctional (poor metabolizer) and severely impaired (intermediate metabolizer) CYP2D6 alleles are associated with higher recurrence rates .

Application in Oxidative Stress Research

Field

Biochemistry - specifically, the study of oxidative stress .

Application Summary

There is a huge interest not only in tamoxifen but also in its hydroxylated metabolites 4-hydroxy tamoxifen (4OH-TAM) and endoxifen .

Methods of Application

The study of those active metabolites has helped in understanding the mechanism of action of tamoxifen in breast cancer .

Results or Outcomes

The results of these studies are still ongoing and have not been fully published .

Application in Protein Kinase C Inhibition

Field

Biochemistry - specifically, the study of protein kinases .

Application Summary

Tamoxifen N-oxide is known to inhibit Protein Kinase C, an enzyme involved in signal transduction pathways .

Methods of Application

The specific methods of application in this context would depend on the specific experimental setup, but it would typically involve the administration of Tamoxifen N-oxide to a biological system where Protein Kinase C activity is being studied .

Results or Outcomes

The specific results or outcomes would depend on the specific experimental setup. However, the inhibition of Protein Kinase C by Tamoxifen N-oxide could potentially impact various cellular processes, given the role of this enzyme in signal transduction .

Application in Oxidative Stress Research

Application Summary

There is a huge interest not only in tamoxifen but also in its hydroxylated metabolites 4-hydroxy tamoxifen (4OH-TAM) and endoxifen. The study of those active metabolites has helped in understanding the mechanism of action of tamoxifen in breast cancer .

Methods of Application

The specific methods of application in this context would depend on the specific experimental setup, but it would typically involve the administration of Tamoxifen or its metabolites to a biological system where oxidative stress is being studied .

Results or Outcomes

The specific results or outcomes would depend on the specific experimental setup. However, the study of Tamoxifen and its metabolites could potentially provide insights into the role of oxidative stress in breast cancer .

Orientations Futures

Research on Tamoxifen and its metabolites, including Tamoxifen N-oxide, continues to be a topic of interest in the scientific community. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . Another area of interest is the connection between tamoxifen, tamoxifen apoptotic effects, and oxidative stress .

Propriétés

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASNACECBQAFW-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316463 | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tamoxifen N-oxide | |

CAS RN |

75504-34-6 | |

| Record name | Tamoxifen N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)